2-Cyclohexylamino-5-methyl-3-nitropyridine
CAS No.: 1033202-68-4
Cat. No.: VC2817235
Molecular Formula: C12H17N3O2
Molecular Weight: 235.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1033202-68-4 |
|---|---|
| Molecular Formula | C12H17N3O2 |
| Molecular Weight | 235.28 g/mol |
| IUPAC Name | N-cyclohexyl-5-methyl-3-nitropyridin-2-amine |
| Standard InChI | InChI=1S/C12H17N3O2/c1-9-7-11(15(16)17)12(13-8-9)14-10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3,(H,13,14) |
| Standard InChI Key | BXHCZXDTWIBMSH-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(N=C1)NC2CCCCC2)[N+](=O)[O-] |
| Canonical SMILES | CC1=CC(=C(N=C1)NC2CCCCC2)[N+](=O)[O-] |
Introduction
Chemical Structure and Properties
2-Cyclohexylamino-5-methyl-3-nitropyridine is defined by its molecular formula C12H17N3O2 and has a molecular weight of approximately 235.28 g/mol . The compound is identified in chemical databases with the CAS registry number 1033202-68-4 . Its IUPAC name is N-cyclohexyl-5-methyl-3-nitropyridin-2-amine, which describes its structural components: a pyridine ring with a methyl group at position 5, a nitro group at position 3, and a cyclohexylamino group at position 2.
Physical and Chemical Characteristics
The compound's structure features three main functional groups: the pyridine ring as the core structure, the cyclohexylamino group that contributes to its amine properties, and the nitro group that influences its electronic character and reactivity. These structural elements collectively determine the physical properties and chemical behavior of the molecule.
Structural Identifiers
For research and database purposes, the compound can be identified using several chemical identifiers:
| Identifier Type | Value |
|---|---|
| CAS Number | 1033202-68-4 |
| Molecular Formula | C12H17N3O2 |
| Molecular Weight | 235.28 g/mol |
| IUPAC Name | N-cyclohexyl-5-methyl-3-nitropyridin-2-amine |
| MDL Number | MFCD10699716 |
These identifiers facilitate the tracking and referencing of the compound in chemical databases and research literature .
Synthesis Methods
The synthesis of 2-Cyclohexylamino-5-methyl-3-nitropyridine typically involves several strategic chemical transformations aimed at constructing the pyridine ring with the required substituents in their correct positions.
Laboratory Synthesis Approaches
Laboratory-scale synthesis of this compound often employs nitration reactions as a key step. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid under carefully controlled temperature conditions. This approach ensures selective nitration at the desired position (C-3) on the pyridine ring.
Chemical Reactivity
The chemical behavior of 2-Cyclohexylamino-5-methyl-3-nitropyridine is largely determined by the functional groups present in its structure, particularly the nitro and amino groups, which serve as handles for further chemical transformations.
Reduction Reactions
One of the most significant reactions that 2-Cyclohexylamino-5-methyl-3-nitropyridine can undergo is the reduction of the nitro group. This transformation can be accomplished using hydrogen gas in the presence of a palladium catalyst supported on carbon, typically with ethanol as the solvent. The reduction converts the nitro group to an amino group, resulting in the formation of 2-Cyclohexylamino-5-methyl-3-aminopyridine.
The reduction reaction can be represented as:
2-Cyclohexylamino-5-methyl-3-nitropyridine + 3H2 → 2-Cyclohexylamino-5-methyl-3-aminopyridine + 2H2O
This transformation is particularly valuable in medicinal chemistry, as it changes the electronic properties of the molecule and introduces a new site for further functionalization.
Substitution Reactions
The amino group in 2-Cyclohexylamino-5-methyl-3-nitropyridine can participate in nucleophilic substitution reactions. Under appropriate conditions, this group can be replaced by other nucleophiles, expanding the diversity of derivatives that can be synthesized from this compound.
Common reagents for substitution reactions include alkyl halides and acyl chlorides, often performed in the presence of a base such as sodium hydroxide. These reactions lead to the formation of various substituted pyridine derivatives with potentially diverse biological properties.
Biological Activities
Research has indicated that 2-Cyclohexylamino-5-methyl-3-nitropyridine and its derivatives exhibit several biological activities that may have potential therapeutic applications.
Antimicrobial Properties
Studies suggest that 2-Cyclohexylamino-5-methyl-3-nitropyridine demonstrates antimicrobial activity against various bacterial strains. Research on pyridine derivatives similar to this compound has shown effectiveness against Staphylococcus aureus and Bacillus species, highlighting their potential role in developing new antibiotics.
The cyclohexylamino moiety appears to play a crucial role in the antimicrobial activity, as comparative studies with related compounds lacking this group show reduced efficacy. In some in vitro studies, minimum inhibitory concentration (MIC) values against Gram-positive bacteria have been reported as low as 0.039 μg/mL, indicating strong antibacterial potential.
Cytotoxicity and Anticancer Activity
In cytotoxicity assays involving mammalian cell lines, 2-Cyclohexylamino-5-methyl-3-nitropyridine has demonstrated significant effects on cell viability and proliferation. Evaluations of its anticancer properties include assessing its ability to induce apoptosis in cancer cells, with specific assays such as MTT and colony-forming assays being utilized to determine its efficacy in inhibiting tumor growth.
The mechanism of action is thought to involve the nitro group, which may undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including potential anticancer activities.
Central Nervous System Effects
Research suggests that compounds structurally similar to 2-Cyclohexylamino-5-methyl-3-nitropyridine may have applications in treating central nervous system disorders. Studies have indicated that certain pyridine derivatives can influence dopamine receptors, which are critical in managing conditions such as Parkinson's disease and schizophrenia.
Research Applications
The unique structural features and reactivity patterns of 2-Cyclohexylamino-5-methyl-3-nitropyridine make it valuable in various research contexts.
Modulation of Cannabinoid Receptors
Research indicates that compounds similar to 2-Cyclohexylamino-5-methyl-3-nitropyridine may interact with the cannabinoid receptor system. These interactions can potentially lead to therapeutic effects, including pain relief and anti-inflammatory responses. The compound has been noted for its potential as an agonist or antagonist of cannabinoid receptors, which are implicated in various physiological processes.
This potential interaction with cannabinoid receptors opens up research avenues for developing novel therapeutics targeting pain management and inflammatory conditions.
Development of Anti-inflammatory Agents
The compound has been explored for its anti-inflammatory properties. Patent literature describes its use in formulations targeting inflammation, suggesting that derivatives of this compound could serve as effective treatments for inflammatory diseases. This application is particularly relevant in developing medications for conditions such as arthritis and asthma.
The anti-inflammatory activity may be related to the compound's potential interaction with specific cellular pathways involved in the inflammatory response, though the exact mechanism requires further investigation.
Synthetic Intermediates
Beyond its direct biological applications, 2-Cyclohexylamino-5-methyl-3-nitropyridine serves as a valuable synthetic intermediate in the preparation of more complex molecules. Its functional groups provide strategic points for further chemical elaboration, allowing it to serve as a building block in the synthesis of diverse chemical libraries for drug discovery programs.
Comparative Analysis with Similar Compounds
A comparative analysis of 2-Cyclohexylamino-5-methyl-3-nitropyridine with structurally related compounds provides insights into structure-activity relationships and highlights the unique properties of this particular molecule.
Structural Analogues
Several compounds share structural similarities with 2-Cyclohexylamino-5-methyl-3-nitropyridine, including:
| Compound | Structural Differences | Biological Activity Comparison |
|---|---|---|
| 2-Amino-5-methyl-3-nitropyridine | Simple amino group instead of cyclohexylamino | Moderate antimicrobial activity compared to stronger activity in the cyclohexyl derivative |
| 2-Cyclohexylamino-3-nitropyridine | Lacks the 5-methyl group | Limited data available; potentially similar activity profile |
| 2-Cyclohexylamino-5-nitropyridine | Different positioning of the nitro group | Strong antimicrobial and cytotoxic activity, but with different selectivity profile |
This comparative analysis suggests that the specific arrangement of functional groups in 2-Cyclohexylamino-5-methyl-3-nitropyridine contributes significantly to its biological activity profile.
Structure-Activity Relationships
The presence of both the cyclohexylamino group and the nitro group in their specific positions appears to be critical for the observed biological activities of 2-Cyclohexylamino-5-methyl-3-nitropyridine. The cyclohexylamino group contributes to the lipophilicity of the molecule, potentially enhancing its membrane permeability in biological systems, while the nitro group serves as a hydrogen bond acceptor and influences the electronic distribution within the molecule.
These structure-activity relationships are valuable for guiding the rational design of new derivatives with potentially enhanced biological activities or improved pharmacokinetic properties.
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